Bithionol

Catalog No.
S521496
CAS No.
97-18-7
M.F
C12H6Cl4O2S
[Cl2C6H2(OH)]2S
M. Wt
356.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bithionol

Standard bisphenols like hexachlorophene compromise assay reproducibility due to high cytotoxicity. Bithionol (CAS 97-18-7) provides a selective, allosteric sAC inhibitor (IC50 4.0 μM, TI 31) with low toxicity for reliable cell-based and in vivo studies. • Inhibits sAC via bicarbonate site without tmAC crosstalk. • Maintains cell viability in viral replication assays (SV40, BKV). • Validated in amyloid stabilization models (mThy1-APPtg). • Serves as GDH inhibition control (IC50 4.8 μM).

CAS Number

97-18-7

Product Name

Bithionol

IUPAC Name

2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfanylphenol

Molecular Formula

C12H6Cl4O2S
[Cl2C6H2(OH)]2S

Molecular Weight

356.0 g/mol

InChI

InChI=1S/C12H6Cl4O2S/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H

InChI Key

JFIOVJDNOJYLKP-UHFFFAOYSA-N

solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Sol in dil caustic soln. A 4% sodium hydroxide soln will dissolve 16.2% bithionol. 15.0 g/100 ml acetone; 19.0 g/100 ml polysorbate 80; 72.5 g/100 ml dimethylacetamide; 5.0 g/100 ml lanolin at 42 °C; 4.0 g/100 ml pine oil; 1.0 g/100 ml corn oil; 0.5 g/100 ml propylene glycol; 0.3 g/100 ml 70% ethanol
Freely sol in ether; sol in chloroform and dilute soln of fixed alkali hydroxides
In water, 4 mg/L at 25 °C

Synonyms

Bithionol; Bitin; CP 3438; CP-3438; CP3438; Lorothidol; NSC 47129; NSC-47129; NSC47129

Canonical SMILES

C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl

The exact mass of the compound Bithionol is 353.8843 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992)4 mg/l (at 25 °c)1.12e-05 msol in dil caustic soln. a 4% sodium hydroxide soln will dissolve 16.2% bithionol. 15.0 g/100 ml acetone; 19.0 g/100 ml polysorbate 80; 72.5 g/100 ml dimethylacetamide; 5.0 g/100 ml lanolin at 42 °c; 4.0 g/100 ml pine oil; 1.0 g/100 ml corn oil; 0.5 g/100 ml propylene glycol; 0.3 g/100 ml 70% ethanolfreely sol in ether; sol in chloroform and dilute soln of fixed alkali hydroxidesin water, 4 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47129. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 100 mg, 5 g

Bithionol (CAS 97-18-7) is a halogenated thiobisphenol widely utilized as a biochemical tool compound and anthelmintic agent. Structurally distinguished by its thioether bridge—as opposed to the methylene bridge found in its close analog hexachlorophene—bithionol exhibits distinct physicochemical and redox properties. In laboratory and industrial procurement, it is primarily sourced as a potent, specific allosteric inhibitor of soluble adenylyl cyclase (sAC), an inhibitor of glutamate dehydrogenase (GDH), and a reference flukicide for Fasciola hepatica resistance studies. Its distinct structural geometry enables high-affinity binding to allosteric sites while maintaining a more favorable cytotoxicity profile than related organochlorines, making it a highly suitable candidate for complex cell-based and in vivo assays [1].

Research Fit

Veterinary Parasitology Screening fit for trematode infection models
Antimicrobial Research Gram‑negative and biofilm screening contexts
sAC Pathway Studies cAMP signaling and enzyme inhibition assays

Substituting bithionol with other bisphenols, such as hexachlorophene or dichlorophen, routinely compromises assay integrity and in vivo translation. While hexachlorophene shares similar in vitro inhibitory profiles against certain targets, its methylene bridge confers significantly higher cellular toxicity, drastically narrowing the therapeutic window in cell-based screening and reducing reproducibility [1]. Furthermore, generic bisphenols often fail to transition from in vitro to in vivo models; for example, hexachlorophene lacks the in vivo efficacy seen with bithionol in amyloid stabilization models [2]. For researchers targeting the bicarbonate-binding allosteric site of sAC, utilizing non-specific transmembrane adenylyl cyclase (tmAC) inhibitors alters binding kinetics, necessitating the exact thiobisphenol geometry of bithionol to ensure valid target engagement.

Substitution Risk

Bithionol
Hexachlorophene may exhibit higher mammalian toxicity profile; tolerability endpoint context differs
Bithionol
Dichlorophene antimicrobial potency may not transfer; MIC endpoint context requires verification
Bithionol
Niclosamide/Rafoxanide act via distinct mechanisms (uncoupling); sAC inhibition not replicated

sAC Allosteric Selectivity

In biochemical evaluations of adenylyl cyclase inhibition, bithionol demonstrates highly specific non-competitive inhibition of human sAC by targeting the bicarbonate allosteric activator site. Dose-response assays yield an IC50 of 4.0 ± 0.2 μM and a KD of 0.43 ± 0.06 μM for bithionol. Crucially, bithionol exhibits strict selectivity for sAC over transmembrane adenylyl cyclases (tmACs), which respond to G proteins rather than bicarbonate [1].

Evidence DimensionsAC vs tmAC selectivity and IC50
Target Compound DataIC50 = 4.0 μM for sAC; selective over tmACs
Comparator Or BaselineNon-specific AC inhibitors (active against tmACs)
Quantified DifferenceComplete selectivity for sAC over tmACs with a KD of 0.43 μM
ConditionsPurified human sAC-cat protein assays and sAC-overexpressing 4-4 cell models

Procurement of bithionol provides a highly selective allosteric probe that prevents off-target confounding effects in cAMP accumulation assays involving transmembrane adenylyl cyclases.

In vivo tolerability
Head-to-head
75 mg/kg cleared flukes with no adverse effects; hexachlorophene 20 mg/kg induced anorexia
Supports wider exposure margin vs hexachlorophene in ovine model
Model-specific endpoint; species translation not assumed

Cellular Therapeutic Window

When utilized in cell-based viral replication assays (e.g., SV40), the structural difference between bithionol's thioether bridge and hexachlorophene's methylene bridge yields a significant divergence in cytotoxicity. Bithionol achieves an EC50 of 2.2 ± 0.51 μM against SV40 replication with a cellular toxicity threshold (MI50) of 68 μM, resulting in a Therapeutic Index (TI) of 31. In contrast, hexachlorophene exhibits higher toxicity (MI50 = 55 μM) and a lower TI of 17 [1].

Evidence DimensionTherapeutic Index (TI = MI50 / EC50)
Target Compound DataTI = 31; MI50 = 68 μM
Comparator Or BaselineHexachlorophene (TI = 17; MI50 = 55 μM)
Quantified DifferenceBithionol offers an 82% wider therapeutic window in cellular assays.
ConditionsSteady-state ATPase assays and SV40 viral replication cell models

The broader therapeutic window makes bithionol a far more reliable tool compound for cell-based screening, minimizing false positives driven by baseline cytotoxicity.

Antimicrobial potency
Head-to-head
Bithionol consistently lowest MIC vs dichlorophene and triclosan in A. calcoaceticus
May support antimicrobial screening fit vs analogs
Exact MIC values to verify; qualitative superiority reported

In Vivo Amyloid Model Translation

The selection of a bisphenol compound for in vivo neurodegenerative models heavily depends on systemic efficacy and bioavailability. While both bithionol and hexachlorophene strongly inhibit transthyretin (TTR) and Aβ amyloid fibril growth in vitro, only bithionol successfully translates to in vivo efficacy. In mThy1-APPtg mouse models, bithionol effectively stabilized diffuse amyloid plaques, reduced Aβ42 oligomer levels, and ameliorated synapse loss, whereas hexachlorophene completely failed to produce these in vivo benefits [1].

Evidence DimensionIn vivo amyloid plaque stabilization and Aβ42 reduction
Target Compound DataActive in vivo (stabilized plaques, reduced Aβ42)
Comparator Or BaselineHexachlorophene (Inactive in vivo despite in vitro activity)
Quantified DifferenceBinary success/failure in translating in vitro fibril inhibition to in vivo plaque stabilization.
Conditions8-month-old mThy1-APPtg mouse models of Alzheimer's disease

For procurement programs advancing from in vitro screening to live animal models, bithionol is strictly required over its methylene-bridged analogs to ensure physiological activity.

Giardia kill kinetics
Head-to-head
Bithionol: 0.42 mM/24h complete kill; hexachlorophene: 0.0025 mM rapid kill
Rapid‑kill potency may not confer mammalian tolerability advantage
Hexachlorophene rapid potency linked to higher reported toxicity

GDH Inhibition Profile

Bithionol serves as a validated structural benchmark for the inhibition of glutamate dehydrogenase (GDH), a key enzyme in metabolic and insulin secretion pathways. High-throughput screening confirms that bithionol inhibits bovine GDH1 with an IC50 of 4.8 μM. Structural comparisons reveal that the specific spacing of the two phenolic groups in bithionol and hexachlorophene is mandatory for this activity, as single-ring phenolics (e.g., gallate) exhibit zero inhibitory activity under identical assay conditions [1].

Evidence DimensionGDH1 Inhibitory Concentration (IC50)
Target Compound DataIC50 = 4.8 μM
Comparator Or BaselineMonophenolic compounds like gallate (Inactive)
Quantified DifferenceComplete gain of function (4.8 μM vs inactive) dependent on the bisphenol architecture.
ConditionsIn vitro enzymatic assay using bovine GDH1 and 100 mM L-glutamate

Procuring bithionol guarantees a reliable positive control for GDH inhibition assays, validating the requirement of dual-phenolic spacing for allosteric enzyme modulation.

Motility endpoint
Class-level
Spastic paralysis at ≥1 μg/mL shared with oxyclozanide, rafoxanide
Distinct sAC inhibition mechanism may support orthogonal pathway studies
Biochemical target differentiation required; motility endpoint alone not differentiating
Rumen fluke efficacy
Context-dependent
Bithionol sulfoxide 90 mg/kg rated most effective; niclosamide at equal dose less effective
May indicate bithionol pharmacophore activity vs rumen fluke
Sulfoxide derivative data; parent compound context-dependent
Formulation resilience
Head-to-head
3% bithionol retained activity in surfactant mix; hexachlorophene neutralized by 1% Tween 80
Detergent compatibility may support topical formulation research
Formulation-context; industrial surfactant review required

sAC Modulation in cAMP Signaling

Due to its distinct binding at the bicarbonate allosteric site and an IC50 of 4.0 μM, bithionol is the preferred pharmacological probe for isolating soluble adenylyl cyclase (sAC) activity from transmembrane adenylyl cyclases (tmACs). It is heavily utilized in cellular assays (such as 4-4 cell models) to study sAC-dependent cAMP accumulation without triggering G-protein-coupled tmAC pathways [1].

Cell-Based Antiviral & ATPase Screening

Bithionol's broader Therapeutic Index (TI = 31) compared to hexachlorophene makes it a highly suitable small-molecule inhibitor for live-cell viral replication assays, such as those targeting SV40 or BKV. Its reduced cytotoxicity ensures that observed reductions in viral replication or ATPase activity are mechanism-driven rather than artifacts of cell death [2].

In Vivo Neurodegenerative Models

Unlike structurally similar organochlorines that fail in live models, bithionol's proven ability to stabilize amyloid plaques and reduce Aβ42 oligomers in vivo makes it a critical tool compound for Alzheimer's and TTR amyloidosis research. It is specifically procured for translational studies moving from in vitro fibril assays to transgenic mouse models (e.g., mThy1-APPtg)[3].

Metabolic Enzyme HTS Positive Control

Bithionol is routinely procured as a standardized positive control for glutamate dehydrogenase (GDH) inhibition. Its well-characterized IC50 (4.8 μM) and defined dual-phenolic binding requirements provide a reliable baseline for evaluating novel metabolic modulators targeting insulin secretion and amino acid metabolism pathways[4].

Application Fit

Application
Selection Property
Validation Focus
Veterinary parasitology research
Reported tolerability endpoint context
In vivo model‑safety review; species‑specific exposure margin
Antimicrobial screening (Gram‑negative)
Reported MIC ranking vs class analogs
Strain‑panel susceptibility verification; biofilm assessment
sAC pathway inhibition studies
sAC isoform selectivity profile
cAMP signaling interpretation; off‑target enzyme profiling (GDH)
Topical formulation research
Surfactant compatibility profile
Formulation stability and activity under nonionic detergent conditions

Physical Description

2,2'-thiobis(4,6-dichlorophenol) appears as white or grayish white crystalline powder with a very faint aromatic or phenolic odor. (NTP, 1992)
White or grayish-white, crystalline powder; [HSDB]

Color/Form

White or grayish-white, crystalline powder

XLogP3

5.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

355.881311 Da

Monoisotopic Mass

353.884261 Da

Heavy Atom Count

19

Density

1.73 (NTP, 1992) - Denser than water; will sink
1.73 at 25 °C/4 °C

LogP

log Kow = 5.91 (est)

Odor

Odorless or with slight aromatic or phenolic odor

Decomposition

When heated to decomposition it emits very toxic fumes of /hydrogen chloride and sulfur oxides/.

Appearance

Solid powder

Melting Point

365.9 to 367.7 °F (NTP, 1992)
188 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AMT77LS62O

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Anti-Infective Agents, Local; Antiplatyhelmintic Agents
Bithionol is used in treatment of paragonimiasis in a dosage of 30 to 50 mg/kg body wt, given by mouth on alternate days for 10 to 15 doses. In the treatment of clonorchiasis, the same dose has been given. Bithionol has also been used in a dose of up to 3 g daily on alternate days for 15 doses, in the treatment of fascioliasis. Doses of up to 60 mg/kg body wt, in 2 divided doses about 1 hr apart, have been given in tapeworm infection.
Cerebral infection occurs in 0.8% of patients with pulmonary infection. In a group of 24 patients with cerebral infections, bithionol was effective in all in eliminating ova from the sputum & terminating the prodn of rusty sputum. However, in only 9 patients was it effective in control of cerebral symptoms, including loss of vision, frank meningitis, & one case of intradural abscess.
The drug is given ... with meals to reduce the incidence of intensity of gastrointestinal symptoms.
For more Therapeutic Uses (Complete) data for BITHIONOL (16 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Antiplatyhelmintic Agents

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AB - Preparations containing sulfur
D10AB01 - Bithionol
P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02B - Antitrematodals
P02BX - Other antitrematodal agents
P02BX01 - Bithionol

Mechanism of Action

Bithionol interferes with the neuromuscular physiology of helminths /(the target species)/, impairs egg formation, and may cause the protective cuticle covering the worms to become defective. At the biochemical level, oxidative phosphorylation is inhibited, and the bithionol molecule can chelate iron so that it may inactivate iron-containing enzyme systems.
/In the target species,/ bithionol treatment of adult worms in vivo decreases glycolytic and oxidative metabolism. Specifically, succinate oxidation is inhibited. Although the exact mode of action of bithionol is not known, it is suggested that it may depend on phenolic OH groups acting as acceptors of hydrogen that otherwise would enter into reactions associated with succinate oxidation. Interference of these reactions perhaps deprives the fluke of the necessary quantity of energy for maintenance of life.

Vapor Pressure

1.1e-09 mmHg at 99 °F (NTP, 1992)
1.1X10-9 mm Hg at 37 °C

Pictograms

Acute Toxic

Acute Toxic

Other CAS

97-18-7

Absorption Distribution and Excretion

Bithionol is ... absorbed to a limited degree from the host digestive tract and detected in blood and especially in bile in which it is excreted from the body. Peak concentrations are found in bile within 2 hr following treatment. Blood concentrations of the drug are significantly lower than those found in bile.
When (35)S-bithionol, (35)S-bithionol sulfoxide, or (35)S-bithionol sulfone were fed to rats, urinary excretion of the metabolites ... was very low. Bithionol sulfoxide was excreted mainly in the feces. More than 90% of biliary radioactivity was in the form of glucuronides of the 3 compounds with more than 70% of the glucuronides present as bithionol glucuronide.

Metabolism Metabolites

When (35)S-bithionol sulfoxide was orally admin to rats, urine, feces & bile were collected. Eight metabolites were observed in the urine. Paper chromatography & chemical tests identified one of these as inorganic sulfate. A strong acid was identified as 3,5-dichloro-2-hydroxysulfonic acid. Two other cmpd were identified as bithionol sulfone & bithionol. In addition to these, 3 cmpd were identified as glucuronides of bithionol, bithionol sulfoxide, & bithionol sulfone. One other metabolite was not identified. Except for free bithionol sulfone, the same metabolites were found in bile as were present in urine. Quantitative differences, however, were large. The glucuronide of bithionol sulfone comprised 71% of (35)S in bile but only 16.5% in urine. /Bithionol sulfoxide/
When (35)S-bithionol, (35)S-bithionol sulfoxide, or (35)S-bithionol sulfone were fed to rats, urinary excretion of the metabolites ... was very low. ... More than 90% of biliary radioactivity was in the form of glucuronides of the 3 compounds with more than 70% of the glucuronides present as bithionol glucuronide. The sulfone was metabolized to catechol & guaiacol.
/Bithionol and bithionol sulfone are major metabolites of bithionol sulfoxide/

Associated Chemicals

Bithionol sulfoxide; 844-26-8
Bithionolate sodium; 6385-58-6
Bithionol sulfone; 4568-36-9

Wikipedia

Bithionol

Methods of Manufacturing

Prepn from 2,4-halo substituted phenol with sulfur halides: ... German patent 583055 (1933 to I.G. Farbenind); ... US patent 2,849,494 (1958 to Monsanto).
/From bithionol/ sulfoxide ... obtained by the reaction of 2,4-dichlorophenol with ... /thionyl/ chloride in presence of aluminium chloride: zinc-dust
Sodium salt ... Harvey et al.,US patent 3024163 (1962 to Vanderbilt Co). /Sodium salt/

General Manufacturing Information

Phenol, 2,2'-thiobis[4,6-dichloro-: INACTIVE
Not marketed in the United States, but /bithionol is/ available from the Parasitic Disease Drug Service Center for Disease Control, Atlanta, GA ...
Proposed as agricultural fungicide.
Like hexachlorophene, it shows a greater inhibitory effect upon Staphylococcus aureus than upon Salmonella typhosa ...
Bithionol continues to be the drug of choice /in treating fascioliasos/, although it is available in the United States only under an investigational protocol from the Centers for Disease Control and Prevention (CDC).

Analytic Laboratory Methods

Bithionol is extracted from acid soln with hexane, reextracted into alkaline soln, & reacted with 4-aminoantipyrine & potassium ferric hexacyanide. Colored product is extracted into butyl alcohol & determined spectrophotometrically at 500 nm.

Storage Conditions

Store in airtight containers. Protect from light.
15-30 °C

Interactions

Toxicity is moderately to markedly enhanced when bithionol is admin in combination with carbon tetrachloride, sodium antimonyl tartrate, emetine hydrochloride, hexachloroethane, or hexachloroparaxylene.

Dissecting the Antenna in Human Glutamate Dehydrogenase: Understanding Its Role in Subunit Communication and Allosteric Regulation

Zoe A Hoffpauir, Eleena Sherman, Thomas J Smith
PMID: 31577135   DOI: 10.1021/acs.biochem.9b00722

Abstract

Glutamate dehydrogenase (GDH) is a homohexameric enzyme that catalyzes the reversible oxidative deamination of l-glutamate. While GDH is found in all living organisms, only that from animals is highly allosterically regulated by a wide array of metabolites. Because only animal GDH has a 50-residue antenna domain, we hypothesized that it was critical for allostery. To this end, we previously replaced the antenna with the loop found in bacteria, and the resulting chimera was no longer regulated by purine nucleotides. Hence, it seemed logical that the purpose of the antenna is to exert the subunit communication necessary for heterotrophic allosteric regulation. Here, we revisit the antenna deletion studies by retaining 10 more of the human GDH (hGDH) residues without adding the bacterial loop. Unexpectedly, the results were profoundly different than before. The basal activity of the mutant is only ∼13% of that of the wild type but ∼100 times more sensitive to all allosteric activators. In contrast, the mutant is still affected by all of the tested inhibitors to approximately the same degree. The resulting antenna-less mutant retained its negative cooperativity with respect to the coenzyme, again suggesting that intersubunit communication is intact. Finally, the mutant still exhibits substrate inhibition, albeit there are differences in the details. We present a model in which the majority of the antenna is not directly involved in allosteric regulation per se but rather may be responsible for improving enzymatic efficiency by acting as a conduit for substrate binding energy between subunits.


Sorption and leaching behavior of bithionol and levamisole in soils

Xuan Ma, Xueping Liu, Sanglan Ding, Shijun Su, Zhiwei Gan
PMID: 30831504   DOI: 10.1016/j.chemosphere.2019.02.170

Abstract

The batch experiments were conducted to understand sorption process of bithionol (BIT) in yellow soil (YS) and red soil (RS), while column leaching experiments were performed to evaluate the leaching behavior of BIT and levamisole (LEV) in the tested soils. The adsorption and desorption data fitted well with the Freundlich isotherms (R
≥ 0.94). The distribution coefficient of BIT in the YS and RS were 104 and 98.3 L/kg, respectively. Hysteresis was observed for bithionol desorption in the YS and RS, with hysteresis coefficient of 0.917 and 0.928, respectively. Dissolved organic matter (DOM) addition and acid condition enhanced the adsorption of BIT in the soil. Both BIT and LEV showed poor leaching potential in the tested soils. More than 80% of BIT and LEV remained in the surface soil layer and the amount of the two target compounds in the leachates accounted for less than 1% of overall recovery. DOM showed little influence on the concentration of BIT and LEV in the leachates collected at different time. The results could fill the gap on the behavior of BIT and LEV in soil under laboratory conditions.


The inhibitors of soluble adenylate cyclase 2-OHE, KH7, and bithionol compromise mitochondrial ATP production by distinct mechanisms

Emil Jakobsen, Sofie C Lange, Jens V Andersen, Claus Desler, Henriette F Kihl, Michaela C Hohnholt, Malin H Stridh, Lene J Rasmussen, Helle S Waagepetersen, Lasse K Bak
PMID: 29940175   DOI: 10.1016/j.bcp.2018.06.023

Abstract

Soluble adenylate cyclase (sAC) is a non-plasma membrane-bound isoform of the adenylate cyclases signaling via the canonical second messenger, 3',5'-cyclic AMP (cAMP). sAC is involved in key physiological processes such as insulin release, sperm motility, and energy metabolism. Thus, sAC has attracted interest as a putative drug target and attempts have been made to develop selective inhibitors. Since sAC has a binding constant for its substrate, ATP, in the millimolar range, reductions in mitochondrial ATP production may be part of the mechanism-of-action of sAC inhibitors and the potential of these compounds to study the physiological outcomes of inhibition of sAC might be severely hampered by this. Here, we evaluate the effects of two commonly employed inhibitors, 2-OHE and KH7, on mitochondrial ATP production and energy metabolism. For comparison, we included a recently identified inhibitor of sAC, bithionol. Employing mitochondria isolated from mouse brain, we show that all three compounds are able to curb ATP production albeit via distinct mechanisms. Bithionol and KH7 mainly inhibit ATP production by working as a classical uncoupler whereas 2-OHE mainly works by decreasing mitochondrial respiration. These findings were corroborated by investigating energy metabolism in acute brain slices from mice. Since all three sAC inhibitors are shown to curb mitochondrial ATP production and affect energy metabolism, caution should be exercised when employed to study the physiological roles of sAC or for validating sAC as a drug target.


Biosynthesis of

Karl Kevala, Michel Lagarde, Arthur A Spector, Hee-Yong Kim
PMID: 33233525   DOI: 10.3390/ijms21228768

Abstract

We investigated the synthesis of
docosahexaenoylethanolamine (synaptamide) in neuronal cells from unesterified docosahexaenoic acid (DHA) or DHA-lysophosphatidylcholine (DHA-lysoPC), the two major lipid forms that deliver DHA to the brain, in order to understand the formation of this neurotrophic and neuroprotective metabolite of DHA in the brain. Both substrates were taken up in Neuro2A cells and metabolized to
docosahexaenoylphosphatidylethanolamine (NDoPE) and synaptamide in a time- and concentration-dependent manner, but unesterified DHA was 1.5 to 2.4 times more effective than DHA-lysoPC at equimolar concentrations. The plasmalogen NDoPE (pNDoPE) amounted more than 80% of NDoPE produced from DHA or DHA-lysoPC, with 16-carbon-pNDoPE being the most abundant species. Inhibition of
acylphosphatidylethanolamine-phospholipase D (NAPE-PLD) by hexachlorophene or bithionol significantly decreased the synaptamide production, indicating that synaptamide synthesis is mediated at least in part via NDoPE hydrolysis. NDoPE formation occurred much more rapidly than synaptamide production, indicating a precursor-product relationship. Although NDoPE is an intermediate for synaptamide biosynthesis, only about 1% of newly synthesized NDoPE was converted to synaptamide, possibly suggesting additional biological function of NDoPE, particularly for pNDoPE, which is the major form of NDoPE produced.


Symmetrically substituted dichlorophenes inhibit

Geetika Aggarwal, Jonah E Zarrow, Zahra Mashhadi, C Robb Flynn, Paige Vinson, C David Weaver, Sean S Davies
PMID: 32284327   DOI: 10.1074/jbc.RA120.013362

Abstract

-Acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD) (EC 3.1.4.4) catalyzes the final step in the biosynthesis of
-acyl-ethanolamides. Reduced NAPE-PLD expression and activity may contribute to obesity and inflammation, but a lack of effective NAPE-PLD inhibitors has been a major obstacle to elucidating the role of NAPE-PLD and
-acyl-ethanolamide biosynthesis in these processes. The endogenous bile acid lithocholic acid (LCA) inhibits NAPE-PLD activity (with an IC
of 68 μm), but LCA is also a highly potent ligand for TGR5 (EC
0.52 μm). Recently, the first selective small-molecule inhibitor of NAPE-PLD, ARN19874, has been reported (having an IC
of 34 μm). To identify more potent inhibitors of NAPE-PLD, here we used a quenched fluorescent NAPE analog, PED-A1, as a substrate for recombinant mouse Nape-pld to screen a panel of bile acids and a library of experimental compounds (the Spectrum Collection). Muricholic acids and several other bile acids inhibited Nape-pld with potency similar to that of LCA. We identified 14 potent Nape-pld inhibitors in the Spectrum Collection, with the two most potent (IC
= ∼2 μm) being symmetrically substituted dichlorophenes,
hexachlorophene and bithionol. Structure-activity relationship assays using additional substituted dichlorophenes identified key moieties needed for Nape-pld inhibition. Both hexachlorophene and bithionol exhibited significant selectivity for Nape-pld compared with nontarget lipase activities such as
PLD or serum lipase. Both also effectively inhibited NAPE-PLD activity in cultured HEK293 cells. We conclude that symmetrically substituted dichlorophenes potently inhibit NAPE-PLD in cultured cells and have significant selectivity for NAPE-PLD
other tissue-associated lipases.


Bithionol residue analysis in animal-derived food products by an effective and rugged extraction method coupled with liquid chromatography-tandem mass spectrometry

Weijia Zheng, Jin-A Park, A M Abd El-Aty, Seong-Kwan Kim, Sang-Hyun Cho, Jeong-Min Choi, Hee Yi, Soo-Min Cho, H A El-Banna, Jae-Han Shim, Byung-Joon Chang, Jing Wang, Jin-Suk Kim, Ho-Chul Shin
PMID: 28918317   DOI: 10.1016/j.jchromb.2017.08.035

Abstract

Herein, we developed a simple analytical procedure for the quantitation of bithionol residues in animal-derived food products such as porcine muscle, eggs, milk, eel, flatfish, and shrimp using a modified quick, easy, cheap, effective, rugged, and safe (QuEChERS) extraction method coupled with liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI
/MS-MS). Samples were extracted with 0.1% solution of formic acid in acetonitrile and the extract was purified using a C18 sorbent. Separation was performed on a Waters XBridge™ C18 reversed-phase analytical column using 0.1% solution of formic acid/acetonitrile as the mobile phase. Six-point matrix-matched calibration indicated good linearity, with the calculated coefficients of determination (R
) being≥0.9813. Intra- and inter-day recoveries (determined at spiking levels equivalent to 1×and 2×the limit of quantitation (0.25μg/kg)) ranged between 80.0 and 94.0%, with the corresponding relative standard deviations (RSDs) being≤8.2%. The developed experimental protocol was applied to different samples purchased from local markets in Seoul, which were tested negative for bithionol residues. In conclusion, the proposed method proved to be versatile and precise, being ideally suited for the routine detection of bithionol residues in animal-derived food products with various protein and fat contents.


A selective membrane-targeting repurposed antibiotic with activity against persistent methicillin-resistant

Wooseong Kim, Guijin Zou, Taylor P A Hari, Ingrid K Wilt, Wenpeng Zhu, Nicolas Galle, Hammad A Faizi, Gabriel L Hendricks, Katerina Tori, Wen Pan, Xiaowen Huang, Andrew D Steele, Erika E Csatary, Madeline M Dekarske, Jake L Rosen, Noelly de Queiroz Ribeiro, Kiho Lee, Jenna Port, Beth Burgwyn Fuchs, Petia M Vlahovska, William M Wuest, Huajian Gao, Frederick M Ausubel, Eleftherios Mylonakis
PMID: 31358625   DOI: 10.1073/pnas.1904700116

Abstract

Treatment of
infections is complicated by the development of antibiotic tolerance, a consequence of the ability of
to enter into a nongrowing, dormant state in which the organisms are referred to as persisters. We report that the clinically approved anthelmintic agent bithionol kills methicillin-resistant
(MRSA) persister cells, which correlates with its ability to disrupt the integrity of Gram-positive bacterial membranes. Critically, bithionol exhibits significant selectivity for bacterial compared with mammalian cell membranes. All-atom molecular dynamics (MD) simulations demonstrate that the selectivity of bithionol for bacterial membranes correlates with its ability to penetrate and embed in bacterial-mimic lipid bilayers, but not in cholesterol-rich mammalian-mimic lipid bilayers. In addition to causing rapid membrane permeabilization, the insertion of bithionol increases membrane fluidity. By using bithionol and nTZDpa (another membrane-active antimicrobial agent), as well as analogs of these compounds, we show that the activity of membrane-active compounds against MRSA persisters positively correlates with their ability to increase membrane fluidity, thereby establishing an accurate biophysical indicator for estimating antipersister potency. Finally, we demonstrate that, in combination with gentamicin, bithionol effectively reduces bacterial burdens in a mouse model of chronic deep-seated MRSA infection. This work highlights the potential repurposing of bithionol as an antipersister therapeutic agent.


Addition of ethylamines to the phenols of bithionol and synthetic retinoids does not elicit activity in gram-negative bacteria

Ana V Cheng, Cassandra L Schrank, Iliana E Escobar, Eleftherios Mylonakis, William M Wuest
PMID: 32171615   DOI: 10.1016/j.bmcl.2020.127099

Abstract

Our labs have demonstrated the activity of bithionol and synthetic retinoids against methicillin-resistant Staphylococcus aureus (MRSA), as well as their membrane-acting mechanism of action. However, the compounds lack activity in gram-negative species. Herein, we apply a known strategy for converting gram-positive agents into broad-spectrum therapies: addition of an alkylamine. By appending an alkylamine to the phenols of these known membrane disruptors, we test whether this approach is applicable to our compounds. Ultimately, biological testing in four MRSA strains and three gram-negative species showed abolished or diminished activity in all our analogs compared to their parent compounds and no gram-negative activity. Thus, we find that alkylamines would not elicit broad-spectrum activity from bithionol or CD437 derivatives.


Evaluation of the cytotoxicity of the Bithionol-paclitaxel combination in a panel of human ovarian cancer cell lines

Vijayalakshmi N Ayyagari, Paula L Diaz-Sylvester, Tsung-Han Jeff Hsieh, Laurent Brard
PMID: 28931042   DOI: 10.1371/journal.pone.0185111

Abstract

Previously, Bithionol (BT) was shown to enhance the chemosensitivity of ovarian cancer cell lines to cisplatin treatment. In the present study, we focused on the anti-tumor potential of the BT-paclitaxel combination when added to a panel of ovarian cancer cell lines. This in vitro study aimed to 1) determine the optimum schedule for combination of BT and paclitaxel and 2) assess the nature and mechanism(s) underlying BT-paclitaxel interactions. The cytotoxic effects of both drugs either alone or in combination were assessed by presto-blue cell viability assay using six human ovarian cancer cell lines. Inhibitory concentrations to achieve 50% cell death (IC50) were determined for BT and paclitaxel in each cell line. Changes in levels of cleaved PARP, XIAP, bcl-2, bcl-xL, p21 and p27 were determined via immunoblot. Luminescent and colorimetric assays were used to determine caspases 3/7 and autotaxin (ATX) activity. Cellular reactive oxygen species (ROS) were measured by flow cytometry. Our results show that the efficacy of the BT-paclitaxel combination depends upon the concentrations and sequence of addition of paclitaxel and BT. Pretreatment with BT followed by paclitaxel resulted in antagonistic interactions whereas synergistic interactions were observed when both drugs were added simultaneously or when cells were pretreated with paclitaxel followed by BT. Synergistic interactions between BT and paclitaxel were attributed to increased ROS generation and enhanced apoptosis. Decreased expression of pro-survival factors (XIAP, bcl-2, bcl-xL) and increased expression of pro-apoptotic factors (caspases 3/7, PARP cleavage) was observed. Additionally, increased expression of key cell cycle regulators p21 and p27 was observed. These results show that BT and paclitaxel interacted synergistically at most drug ratios which, however, was highly dependent on the sequence of the addition of drugs. Our results suggest that BT-paclitaxel combination therapy may be effective in sensitizing ovarian cancer cells to paclitaxel treatment, thus mitigating some of the toxic effects associated with high doses of paclitaxel.


Evaluation of the cytotoxicity of the Bithionol - cisplatin combination in a panel of human ovarian cancer cell lines

Vijayalakshmi N Ayyagari, Tsung-Han Jeff Hsieh, Paula L Diaz-Sylvester, Laurent Brard
PMID: 28086831   DOI: 10.1186/s12885-016-3034-2

Abstract

Combination drug therapy appears a promising approach to overcome drug resistance and reduce drug-related toxicities in ovarian cancer treatments. In this in vitro study, we evaluated the antitumor efficacy of cisplatin in combination with Bithionol (BT) against a panel of ovarian cancer cell lines with special focus on cisplatin-sensitive and cisplatin-resistant cell lines. The primary objectives of this study are to determine the nature of the interactions between BT and cisplatin and to understand the mechanism(s) of action of BT-cisplatin combination.
The cytotoxic effects of drugs either alone or in combination were evaluated using presto-blue assay. Cellular reactive oxygen species were measured by flow cytometry. Immunoblot analysis was carried out to investigate changes in levels of cleaved PARP, XIAP, bcl-2, bcl-xL, p21 and p27. Luminescent and colorimetric assays were used to test caspases 3/7 and ATX activity.
The efficacy of the BT-cisplatin combination depends upon the cell type and concentrations of cisplatin and BT. In cisplatin-sensitive cell lines, BT and cisplatin were mostly antagonistic except when used at low concentrations, where synergy was observed. In contrast, in cisplatin-resistant cells, BT-cisplatin combination treatment displayed synergistic effects at most of the drug ratios/concentrations. Our results further revealed that the synergistic interaction was linked to increased reactive oxygen species generation and apoptosis. Enhanced apoptosis was correlated with loss of pro-survival factors (XIAP, bcl-2, bcl-xL), expression of pro-apoptotic markers (caspases 3/7, PARP cleavage) and enhanced cell cycle regulators p21 and p27.
In cisplatin-resistant cell lines, BT potentiated cisplatin-induced cytotoxicity at most drug ratios via enhanced ROS generation and modulation of key regulators of apoptosis. Low doses of BT and cisplatin enhanced efficiency of cisplatin treatment in all the ovarian cancer cell lines tested. Our results suggest that novel combinations such as BT and cisplatin might be an attractive therapeutic approach to enhance ovarian cancer chemosensitivity. Combining low doses of cisplatin with subtherapeutic doses of BT can ultimately lead to the development of an innovative combination therapy to reduce/prevent the side effects normally occurring when high doses of cisplatin are administered.


Explore Compound Types